[4-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone
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Overview
Description
[4-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone is a complex organic compound with the molecular formula C30H20N2O This compound is characterized by its intricate structure, which includes a pyridoindole core and multiple phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 4-bromophenyl, followed by coupling with 4-biphenylboronic acid using a palladium-catalyzed Suzuki coupling reaction. The resulting intermediate is then subjected to further reactions to introduce the pyridoindole moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
[4-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [4-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound has potential applications as a probe for studying protein-ligand interactions. Its ability to interact with various biological targets makes it a valuable tool for biochemical assays.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. Preliminary studies suggest that it may have anti-cancer and anti-inflammatory activities, although more research is needed to confirm these effects.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. Its complex structure and stability make it suitable for applications in advanced material science.
Mechanism of Action
The mechanism of action of [4-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone involves its interaction with specific molecular targets. It is believed to bind to certain proteins, altering their function and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
[4-phenylphenyl phenyl sulfide]: This compound shares a similar phenyl structure but lacks the pyridoindole moiety.
[4-(phenylthio)biphenyl]: Another related compound with a biphenyl core and a sulfur atom, differing in its functional groups and overall structure.
Uniqueness
What sets [4-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone apart is its combination of a pyridoindole core with multiple phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
922525-77-7 |
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Molecular Formula |
C30H20N2O |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
[4-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone |
InChI |
InChI=1S/C30H20N2O/c33-30(29-28-26(18-19-31-29)25-8-4-5-9-27(25)32-28)24-16-14-23(15-17-24)22-12-10-21(11-13-22)20-6-2-1-3-7-20/h1-19,32H |
InChI Key |
APEGFOWGGWYIEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)C4=NC=CC5=C4NC6=CC=CC=C56 |
Origin of Product |
United States |
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